molecular formula C20H34O B138775 Geranyllinalool CAS No. 1113-21-9

Geranyllinalool

Cat. No. B138775
CAS RN: 1113-21-9
M. Wt: 290.5 g/mol
InChI Key: IQDXAJNQKSIPGB-HQSZAHFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06111131

Procedure details

Compound U ##STR47## docosanol Compound V ##STR48## phytol Control compound: -MDP (AcMur-L-Ala-D-Glu)
[Compound]
Name
Compound U
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
AcMur-L-Ala-D-Glu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([OH:23])CCCCCCCCCCCCCCCCCCCCC.[CH3:24][CH:25]([CH2:27][CH2:28][CH2:29][C@H:30]([CH2:32][CH2:33][CH2:34][C@H:35]([CH2:37][CH2:38][CH2:39]/[C:40](=[CH:42]/[CH2:43]O)/[CH3:41])[CH3:36])[CH3:31])[CH3:26]>>[CH3:41][C:40]([OH:23])([CH2:39][CH2:38][CH:37]=[C:35]([CH3:36])[CH2:34][CH2:33][CH:32]=[C:30]([CH3:31])[CH2:29][CH2:28][CH:27]=[C:25]([CH3:26])[CH3:24])[CH:42]=[CH2:43]

Inputs

Step One
Name
Compound U
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
Step Four
Name
AcMur-L-Ala-D-Glu
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C=C)(CCC=C(CCC=C(CCC=C(C)C)C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06111131

Procedure details

Compound U ##STR47## docosanol Compound V ##STR48## phytol Control compound: -MDP (AcMur-L-Ala-D-Glu)
[Compound]
Name
Compound U
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
AcMur-L-Ala-D-Glu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([OH:23])CCCCCCCCCCCCCCCCCCCCC.[CH3:24][CH:25]([CH2:27][CH2:28][CH2:29][C@H:30]([CH2:32][CH2:33][CH2:34][C@H:35]([CH2:37][CH2:38][CH2:39]/[C:40](=[CH:42]/[CH2:43]O)/[CH3:41])[CH3:36])[CH3:31])[CH3:26]>>[CH3:41][C:40]([OH:23])([CH2:39][CH2:38][CH:37]=[C:35]([CH3:36])[CH2:34][CH2:33][CH:32]=[C:30]([CH3:31])[CH2:29][CH2:28][CH:27]=[C:25]([CH3:26])[CH3:24])[CH:42]=[CH2:43]

Inputs

Step One
Name
Compound U
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
Step Four
Name
AcMur-L-Ala-D-Glu
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C=C)(CCC=C(CCC=C(CCC=C(C)C)C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.